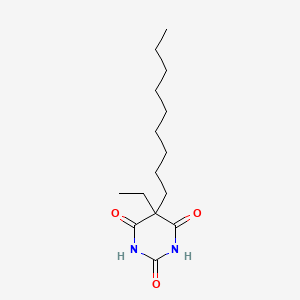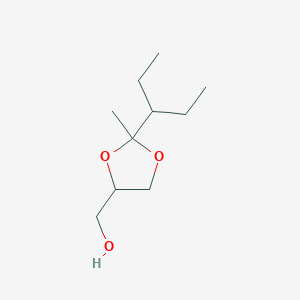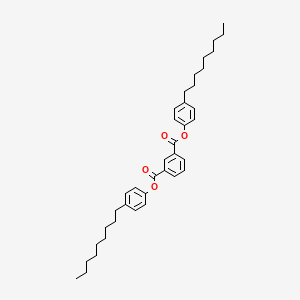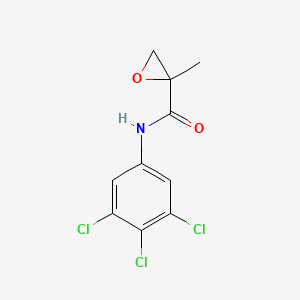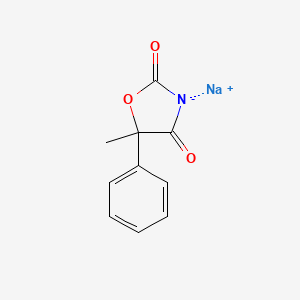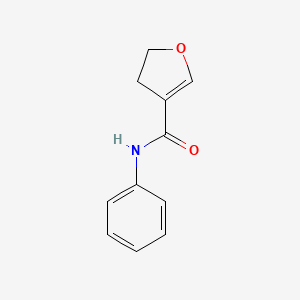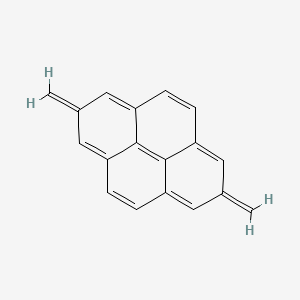
2,7-Dimethylidene-2,7-dihydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylidene-2,7-dihydropyrene is a compound belonging to the family of dihydropyrenes, which are known for their unique electronic and photophysical properties. These compounds are characterized by their rigid, polycyclic aromatic structure, which makes them valuable in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylidene-2,7-dihydropyrene typically involves the regioselective functionalization of the parent dihydropyrene. One common method includes the nucleophilic alkylation of a substituted dimethyl isophthalate, followed by cyclization and dehydrogenation steps . The reaction conditions often require the use of specific solvents and catalysts to achieve the desired regioselectivity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethylidene-2,7-dihydropyrene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium hypobromite, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylidene-2,7-dihydropyrene has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,7-Dimethylidene-2,7-dihydropyrene involves its ability to undergo reversible electrochemical switching between different oxidation states. This property is utilized in molecular electronics, where the compound can act as a molecular switch . The molecular targets and pathways involved in its action are primarily related to its interaction with other molecules and materials in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,7-Dimethylidene-2,7-dihydropyrene include other dihydropyrene derivatives, such as 2,7-dialkynyldihydropyrene and 4,9-dialkynyldihydropyrene .
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Eigenschaften
CAS-Nummer |
64535-35-9 |
|---|---|
Molekularformel |
C18H12 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
2,7-dimethylidenepyrene |
InChI |
InChI=1S/C18H12/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H2 |
InChI-Schlüssel |
KZCOZWVLLNYWJE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=C2C=CC3=CC(=C)C=C4C3=C2C(=C1)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


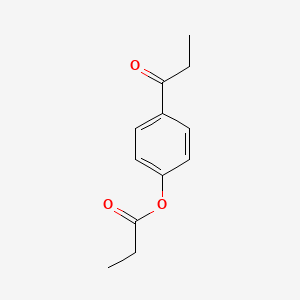

![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
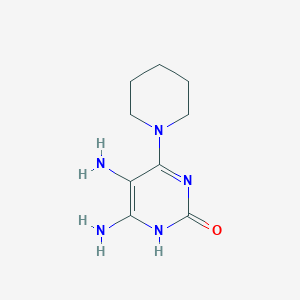
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
